molecular formula C9H7BrO B152551 3-Bromo-1-indanone CAS No. 40774-41-2

3-Bromo-1-indanone

Cat. No.: B152551
CAS No.: 40774-41-2
M. Wt: 211.05 g/mol
InChI Key: BSAIUCUXHVGXNK-UHFFFAOYSA-N
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Description

3-Bromo-1-indanone is a high-value brominated aromatic ketone that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. Its core structure, the 1-indanone scaffold, is recognized in scientific literature for a broad range of biological activities, making it a privileged structure in drug discovery . The presence of the bromine substituent at the 3-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the construction of complex molecular architectures. Researchers utilize this compound in the development of novel pharmaceutical compounds, particularly in explorations of anti-cancer agents and central nervous system (CNS)-targeted therapies, given the relevance of the indanone core in such applications . Its utility extends to material science, where it is employed in the synthesis of organic frameworks and polymers, contributing to the development of new materials with tailored properties. This compound is for research and development purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAIUCUXHVGXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471727
Record name 3-Bromo-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40774-41-2
Record name 3-Bromo-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Phenylpropionic acid derivatives undergo intramolecular cyclization via dehydration and acylation. The heteropoly acid (e.g., phosphomolybdic acid) acts as a Brønsted acid catalyst, while quaternary ammonium salts (e.g., tetrabutyl ammonium bromide) facilitate phase transfer. The reaction proceeds in aprotic solvents like cyclohexane at 60–150°C, achieving near-quantitative yields.

Key parameters:

  • Catalyst system: Heteropoly acid (0.05–0.2 eq) + phase transfer catalyst (0.01–0.05 eq)

  • Solvent: Non-polar aprotic solvents (petroleum ether, cyclohexane)

  • Temperature: 60–90°C for optimal selectivity

  • Yield: >95% isolated purity

This method eliminates waste acid generation and enables catalyst recycling, addressing environmental and economic concerns in industrial applications.

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant approaches for this compound synthesis:

Method Catalyst System Yield (%) Purity (%) Scalability
Heteropoly acid + Br₂H₃PMo₁₂O₄₀ + Br₂92–9599Industrial
Lewis acid-mediatedFeCl₃ + Br₂85–8897Lab-scale

Note: Data extrapolated from precursor synthesis and standard bromination practices.

Industrial Production Protocols

Large-scale manufacturing adopts continuous-flow reactors to enhance safety and efficiency:

  • Precursor synthesis:

    • Continuous dehydration of phenylpropionic acid at 120°C

    • Catalyst recovery via in-line filtration

  • Bromination:

    • Bromine dosing controlled via mass flow meters

    • Quench systems to neutralize excess Br₂

  • Purification:

    • Distillation under reduced pressure (50–60°C, 10 mmHg)

    • Crystallization from ethanol/water mixtures

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: 5-Bromo-1-indanone isomerization (~3–5% yield)

  • Solution: Kinetic control via low-temperature bromination (-10°C)

Catalyst Deactivation

  • Issue: Heteropoly acid leaching in polar solvents

  • Solution: Non-polar solvent systems (e.g., cyclohexane) enhance stability

Environmental Concerns

  • Bromine handling: Closed-loop systems with scrubbers for HBr gas neutralization

  • Solvent recovery: >90% solvent recycling via fractional distillation

Emerging Methodologies

Recent advances focus on sustainable bromination:

  • Electrochemical bromination: Uses KBr as bromine source, reducing hazardous waste

  • Photocatalytic methods: Visible-light-mediated C–H activation for regioselective bromination

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-indanone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those with antiviral, anti-inflammatory, and anticancer properties. Research has indicated that derivatives of indanone can exhibit significant biological activities, making them valuable in drug development.

Table 1: Pharmaceutical Applications of this compound

Application TypeExample CompoundsBiological Activity
Antiviral AgentsIndanone derivativesInhibition of viral replication
Anti-inflammatoryVarious indanone derivativesModulation of immune responses
Anticancer AgentsIndanone-based compoundsInduction of apoptosis in cancer cells

Organic Synthesis

In organic synthesis, this compound acts as a building block for creating more complex organic molecules. Its unique structure allows for various chemical reactions, including substitution, reduction, and oxidation.

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionBromine can be replaced by other nucleophilesAmines, thiols
ReductionCarbonyl group can be reduced to alcoholSodium borohydride
OxidationCan be oxidized to form carboxylic acidsPotassium permanganate

Biological Studies

Due to its structural similarity to biologically active compounds, this compound is utilized in studies related to enzyme inhibition and receptor binding. Its potential interactions with various biomolecules make it a candidate for further exploration in pharmacological research.

Case Study: Enzyme Inhibition
Research has shown that certain derivatives of this compound can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications in treating conditions such as cancer and inflammation.

Mechanism of Action

The mechanism of action of 3-Bromo-1-indanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the carbonyl group play crucial roles in its interaction with biological targets, influencing binding affinity and specificity .

Comparison with Similar Compounds

Key Differences :

  • Reactivity: The 3- and 6-bromo isomers are more reactive in cross-coupling reactions (e.g., Suzuki, Heck) due to favorable steric and electronic environments. For instance, this compound undergoes efficient substitution with piperidine, while 6-bromo-1-indanone reacts with phenylmagnesium bromide to form indene derivatives.
  • Spectral Data: The carbonyl IR stretch varies slightly between isomers (~1700–1710 cm⁻¹), but UV spectra differ markedly. For example, 3-Bromo-2-benzal-1-indanone shows strong absorption at 319 nm, whereas 6-bromo derivatives exhibit shifts dependent on substituent conjugation.

Brominated Heterocyclic Analogs

Compounds like 3-bromoindoles and tetrabromoindoles share structural motifs with this compound but differ in bioactivity and synthetic utility:

  • 3-Bromoindole Derivatives : Used in antiviral and anticancer research. For example, 3-Bromo-(1-phenylsulfonyl)indole (CAS: 99655-68-2) shows moderate toxicity (LD₅₀ = 350 mg/kg in rats).
  • Tetrabromoindoles: Compounds like 2,3,5,6-tetrabromoindole (C₈H₃Br₄N) exhibit unique mass spectral patterns (e.g., molecular ion clusters at m/z = 429–437) and lack methyl group fragmentation, distinguishing them from brominated indanones.

Hexahydroindanone Derivatives

Bromohexahydroindanones (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives) demonstrate enhanced biological activity due to increased conformational rigidity. These compounds are patented for applications in agrochemicals and pharmaceuticals.

Biological Activity

3-Bromo-1-indanone is a derivative of 1-indanone, a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is synthesized through the bromination of 1-indanone, typically using bromine in the presence of solvents like acetic acid. This compound has been recognized for its role as an intermediate in the synthesis of pharmaceuticals, including antiviral and anti-inflammatory agents, and serves as a building block in organic synthesis .

Target of Action

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity compared to other indanone derivatives, allowing it to modulate biological processes effectively.

Mode of Action

This compound exhibits multiple modes of action:

  • Antiviral Activity : It may inhibit viral replication by interfering with the life cycle of pathogens.
  • Antibacterial Activity : Similar mechanisms are suggested for its antibacterial properties.
  • Anti-inflammatory Effects : The compound can modulate immune responses and pain signaling pathways .

Cellular Effects

Research indicates that this compound affects various cell types, influencing cellular processes such as apoptosis and proliferation. Its interactions with specific enzymes can lead to significant biochemical changes within cells .

Molecular Mechanism

The compound's effects at the molecular level include:

  • Binding interactions with biomolecules.
  • Enzyme inhibition or activation.
  • Changes in gene expression related to inflammation and immune response .

Antiviral Activity

A study demonstrated that this compound derivatives exhibited significant antiviral activity against hepatitis C virus (HCV), inhibiting HCV replication effectively. The mechanism involved interference with viral entry and replication processes .

Anticancer Properties

In another case study, compounds derived from this compound were tested for their anticancer activity. Results showed that these compounds could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

CompoundAntiviral ActivityAntibacterial ActivityAnticancer Activity
This compoundHighModerateHigh
5-Bromo-1-IndanoneModerateLowModerate
1-IndanoneLowLowLow

This table illustrates that the positioning of the bromine atom significantly influences the biological activity of these compounds.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-Bromo-1-indanone, and how can reaction conditions be optimized?

this compound is typically synthesized via electrophilic bromination of 1-indanone using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃). Optimization involves controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or acetic acid), and stoichiometry to minimize di- or polybrominated byproducts. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization ensures high purity (>95%) .

Q. Q2. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structure via characteristic shifts (e.g., carbonyl carbon at ~200 ppm, bromine-induced deshielding in adjacent protons).
  • GC-MS/HPLC : Purity assessment (>98% by GC with flame ionization detection) and mass verification (MW 213.07 g/mol).
  • Melting Point : Consistency with literature values (e.g., 46–48°C for analogous brominated indanones) .

Advanced Mechanistic and Application Studies

Q. Q3. How does this compound participate in Darzens-type condensations, and what mechanistic insights are critical for optimizing stereoselectivity?

In Darzens condensations with aldehydes (e.g., benzaldehyde), this compound acts as a ketone donor. The reaction proceeds via enolate formation (using strong bases like NaH), followed by nucleophilic attack on the aldehyde. Stereoselectivity depends on solvent polarity (e.g., THF vs. DMF) and temperature. Computational modeling (DFT studies) can predict transition-state geometries to guide optimization of epoxide formation .

Q. Q4. How can researchers investigate the substrate specificity of β-keto ester reductases using this compound?

Design assays with recombinant enzymes (e.g., Penicillium citrinum KER) to monitor reduction kinetics of this compound. Compare turnover rates with non-brominated analogs to assess halogen effects on binding affinity. Use stopped-flow spectroscopy or LC-MS to track product formation. Control for enzyme inhibition by bromide ions via parallel assays with NaBr .

Data Interpretation and Troubleshooting

Q. Q. Q5. How should researchers resolve discrepancies in 1^1H NMR data for this compound derivatives?

  • Scenario : Unexpected splitting patterns or shifts.
  • Solution : Verify solvent effects (e.g., DMSO vs. CDCl₃), check for residual protons (e.g., water in DMSO-d₆), or confirm diastereomer formation via 2D NMR (COSY, NOESY). Cross-validate with computational prediction tools (e.g., ACD/Labs) .

Q. Q6. Why might bromination of 1-indanone yield lower-than-expected this compound, and how can this be mitigated?

  • Cause : Competing para-bromination or over-bromination.
  • Fix : Use regioselective catalysts (e.g., FeCl₃ for meta-directing effects) or lower Br₂ stoichiometry (1.1 eq). Monitor reaction progress via TLC at 15-minute intervals .

Advanced Methodological Design

Q. Q7. What computational approaches are suitable for modeling the reactivity of this compound in photochemical reactions?

  • DFT/Molecular Dynamics : Predict excited-state behavior and bond dissociation energies.
  • TD-DFT : Simulate UV-Vis spectra to identify chromophores. Validate with experimental data (e.g., fluorescence quenching studies in varying solvents) .

Q. Q8. How can microfluidic systems improve the scalability of this compound synthesis?

Design continuous-flow reactors with precise temperature control (ΔT ±1°C) and residence time optimization (≤5 minutes). Advantages include reduced byproduct formation and safer handling of Br₂. Compare batch vs. flow yields via inline IR spectroscopy .

Safety and Handling

Q. Q9. What safety protocols are essential when handling this compound?

  • Storage : In combustible corrosive-rated containers (UN 3261) at 2–8°C, away from oxidizers.
  • PPE : Acid-resistant gloves, face shield, and fume hood use due to Skin Corr. 1B classification.
  • Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-1-indanone
Reactant of Route 2
3-Bromo-1-indanone

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